Phthalic Acid 8-Methylnonyl Ester-d4

Stable Isotope Dilution Assay Phthalate Exposure Biomonitoring Analytical Chemistry

Choose Phthalic Acid 8-Methylnonyl Ester-d4 as your internal standard for DINP exposure assays because it is the exact deuterated analog of the target metabolite MIDP. The +4 Da mass shift and ring-d4 substitution guarantee co-elution and identical ionization, enabling matrix-effect-free isotope dilution quantification. With 99% D enrichment, it minimizes background interference—critical for low-concentration biomonitoring. Substituting unlabeled or structurally dissimilar deuterated standards introduces systematic bias. Ensure regulatory-level data quality; order this high-purity standard today.

Molecular Formula C18H26O4
Molecular Weight 310.426
CAS No. 1398065-94-5
Cat. No. B565962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalic Acid 8-Methylnonyl Ester-d4
CAS1398065-94-5
Synonyms1,2-Benzenedicarboxylic Acid 1-(8-Methylnonyl) Ester-d4;  1,2-Benzenedicarboxylic Acid Mono(8-methylnonyl) Ester-d4
Molecular FormulaC18H26O4
Molecular Weight310.426
Structural Identifiers
SMILESCC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D
InChIKeyZICLWBMRDQUIDO-CXRURWBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalic Acid 8-Methylnonyl Ester-d4 (CAS 1398065-94-5): Deuterated Phthalate Monoester Internal Standard for DINP Exposure Biomonitoring


Phthalic Acid 8-Methylnonyl Ester-d4 (also designated as Mono-(8-Methyl-1-nonyl) Phthalate-3,4,5,6-d4 or Monoisodecyl Phthalate-d4; CAS 1398065-94-5) is a deuterated analog of the phthalate monoester monoisodecyl phthalate (MIDP), a primary urinary metabolite of the industrial plasticizer diisononyl phthalate (DINP) [1]. The compound features four deuterium atoms substituted on the aromatic ring at positions 3,4,5,6 (ring-d4), yielding a molecular formula of C18H22D4O4 and a molecular weight of 310.42, representing a +4 Da mass shift relative to the unlabeled monoisodecyl phthalate (MW 306.4) . The isotopic enrichment is specified at 99 atom % D, with chemical purity ≥98% as documented in multiple vendor technical datasheets . As a stable isotope-labeled internal standard, this compound is principally employed in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the quantitative analysis of phthalate metabolites in biological and environmental matrices [1].

Why Unlabeled MIDP or Alternative Deuterated Phthalate Internal Standards Cannot Replace Phthalic Acid 8-Methylnonyl Ester-d4


Generic substitution of Phthalic Acid 8-Methylnonyl Ester-d4 (MIDP-d4) with unlabeled monoisodecyl phthalate or structurally dissimilar deuterated phthalate internal standards introduces analytically significant and quantifiable error in DINP exposure assessment. Unlabeled MIDP cannot be distinguished from endogenous analyte in mass spectrometry detection, precluding its use as an internal standard in isotope dilution quantification [1]. Alternative deuterated phthalates—such as diethyl phthalate-d4 (DEP-d4) or bis(2-ethylhexyl) phthalate-d4 (DEHP-d4)—exhibit differing chromatographic retention behavior, extraction recovery characteristics, and ionization efficiencies relative to MIDP, which can produce systematic bias in quantitative results due to differential matrix effects [1][2]. For instance, a 2008 study demonstrated that unlike benzyl benzoate (a non-deuterated internal standard), only deuterated phthalates that are exact structural analogs enabled matrix-error-free determinations without standard addition, with statistically equal calibration slopes across synthetic wine and red wine matrices [2]. Phthalic Acid 8-Methylnonyl Ester-d4, as the exact deuterated analog of MIDP, co-elutes precisely with the target analyte and undergoes identical sample preparation and ionization behavior, thereby providing the most accurate correction for extraction efficiency variability and ion suppression/enhancement effects inherent to complex biological matrices such as urine and serum [1].

Phthalic Acid 8-Methylnonyl Ester-d4 (CAS 1398065-94-5): Quantifiable Differentiation Evidence vs. Unlabeled MIDP and Alternative Internal Standards


Isotopic Enrichment and Chemical Purity Specifications: Phthalic Acid 8-Methylnonyl Ester-d4 vs. Class-Average Deuterated Phthalate Internal Standards

Phthalic Acid 8-Methylnonyl Ester-d4 is supplied with isotopic enrichment of 99 atom % D and chemical purity of 98%, as documented in technical specifications from CDN Isotopes . In comparison, the class of commercially available deuterated phthalate internal standards typically carries specifications ranging from 95% to 99 atom % D isotopic enrichment, with many products (including the Sigma-Aldrich Diisononyl phthalate-d4 product, 1202865-43-7) specified at 98 atom % D and 98% chemical purity . The 99 atom % D specification of Phthalic Acid 8-Methylnonyl Ester-d4 reduces the relative abundance of unlabeled (d0) species to ≤1%, thereby minimizing isotopic cross-contribution that would otherwise bias quantitative calibration curves.

Stable Isotope Dilution Assay Phthalate Exposure Biomonitoring Analytical Chemistry

Molecular Identity and Mass Shift: Phthalic Acid 8-Methylnonyl Ester-d4 vs. Unlabeled Monoisodecyl Phthalate

Phthalic Acid 8-Methylnonyl Ester-d4 has a molecular formula of C18H22D4O4 and a molecular weight of 310.42, representing a +4 Da mass shift relative to the unlabeled monoisodecyl phthalate (MIDP; CAS 69725-01-5), which has a molecular formula of C18H26O4 and a molecular weight of 306.4 . This mass difference enables unequivocal mass spectrometric differentiation between the internal standard and the endogenous analyte. The deuterium substitution pattern is specifically localized on the aromatic ring at positions 3,4,5,6 (ring-d4), which confers greater isotopic stability compared to alkyl-chain-labeled analogs and eliminates the potential for deuterium-hydrogen exchange under analytical conditions.

Mass Spectrometry Isotope Dilution Quantitative Analysis

Matrix Effect Correction Capability: Deuterated Phthalate Internal Standards vs. Non-Deuterated Alternatives

A comparative study by Carrillo et al. (2008) evaluated deuterated phthalates versus benzyl benzoate as internal standards for phthalate determination in wine by HS-SPME-GC-MS. The study demonstrated that unlike benzyl benzoate, deuterated phthalates enabled matrix-error-free determinations without standard addition: statistically equal calibration slopes were obtained for synthetic wine, white wine, rosé wine, and red wine matrices when deuterated phthalates were employed [1]. By class-level inference, Phthalic Acid 8-Methylnonyl Ester-d4, as a ring-deuterated exact analog of MIDP, is expected to provide equivalent matrix-effect compensation in biological matrices such as urine and serum, where ion suppression/enhancement effects are particularly pronounced.

Matrix Effect Ion Suppression Method Validation

Analytical Precision: Isotope Dilution with Deuterated Phthalate Internal Standards

A method employing deuterated phthalates as internal standards with single-point calibration was used in an inter-laboratory comparison among metrology laboratories in China, Japan, and Korea. The relative standard deviation (RSD) of six replicate measurements over two days was reported as 0.7%-3.0% [1]. This level of precision is attributable to the isotope dilution approach, wherein the deuterated internal standard corrects for variations in sample preparation, extraction efficiency, and instrumental response. By class-level inference, substitution of Phthalic Acid 8-Methylnonyl Ester-d4 in validated DINP biomonitoring protocols would be expected to yield comparable within-laboratory and inter-laboratory precision.

Isotope Dilution Mass Spectrometry Inter-laboratory Comparison Analytical Precision

Defined Application Scenarios for Phthalic Acid 8-Methylnonyl Ester-d4 Based on Quantifiable Differentiation Evidence


Human Biomonitoring of DINP Exposure via Urinary MIDP Quantification

Phthalic Acid 8-Methylnonyl Ester-d4 is optimized as the internal standard for quantifying monoisodecyl phthalate (MIDP) in human urine samples via LC-MS/MS or GC-MS. The +4 Da mass shift and exact structural match ensure co-elution and equivalent ionization efficiency, correcting for matrix-dependent ion suppression/enhancement that would otherwise bias quantification of this DINP exposure biomarker [1]. The 99 atom % D isotopic enrichment minimizes d0 background contribution, enabling accurate quantitation at low ng/mL concentrations typical of population-level biomonitoring studies .

Environmental Fate and Wastewater Monitoring of DINP Plasticizer Metabolites

In environmental analytical chemistry, Phthalic Acid 8-Methylnonyl Ester-d4 serves as an isotope dilution internal standard for quantifying MIDP in wastewater influent and effluent, surface water, and biosolids. The ring-d4 substitution pattern confers stability against deuterium-hydrogen exchange under the varied pH and temperature conditions encountered during sample preparation and storage, maintaining isotopic fidelity throughout the analytical workflow [1]. This stability is essential for accurate mass balance calculations in environmental fate studies of DINP plasticizers.

Method Development and Validation for Regulatory Phthalate Analysis

Phthalic Acid 8-Methylnonyl Ester-d4 is the appropriate internal standard selection for laboratories developing or validating quantitative methods intended for compliance with regulatory frameworks governing phthalate exposure assessment. The compound's exact structural identity to MIDP satisfies the analytical requirement for isotope dilution internal standards to be co-eluting structural analogs, enabling the demonstration of matrix-effect-free calibration as documented in the peer-reviewed literature for deuterated phthalates [2]. Laboratories substituting structurally dissimilar internal standards risk method validation failure due to differential extraction recovery or ionization response.

Toxicokinetic and Metabolism Studies of Diisononyl Phthalate (DINP)

In toxicokinetic investigations where the metabolic fate of DINP is traced in in vitro hepatocyte models or in vivo animal studies, Phthalic Acid 8-Methylnonyl Ester-d4 provides the requisite internal standard for accurate absolute quantification of the MIDP metabolite. The use of the exact deuterated analog is particularly critical when employing high-resolution mass spectrometry (HRMS) platforms, where the +4 Da mass shift is sufficient to resolve the internal standard signal from the analyte's natural abundance M+4 isotopologue, preventing isotopic cross-contribution that would confound accurate quantification in metabolic profiling workflows [1].

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